molecular formula C19H18O6 B192534 6-Demethoxytangeretin CAS No. 6601-66-7

6-Demethoxytangeretin

Cat. No.: B192534
CAS No.: 6601-66-7
M. Wt: 342.3 g/mol
InChI Key: DDGJUTBQQURRGE-UHFFFAOYSA-N
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Description

. This compound is part of the flavonoid family, which is known for its diverse biological activities. 6-Demethoxytangeretin has garnered attention due to its anti-inflammatory and anti-allergic properties .

Safety and Hazards

Safety measures for handling 6-Demethoxytangeretin include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended. A suitable respirator should be used .

Biochemical Analysis

Biochemical Properties

6-Demethoxytangeretin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress the production and gene expression of interleukin-6 in human mast cells via the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways . This interaction suggests that this compound may be involved in the regulation of inflammatory responses. Additionally, it facilitates CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .

Cellular Effects

This compound exerts multiple effects on various cell types and cellular processes. In human mast cells, it suppresses the production of interleukin-6 and tumor necrosis factor-alpha gene expression, thereby modulating inflammatory responses . The compound also influences cell signaling pathways, such as the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways, which are crucial for cell activation and proliferation . Furthermore, this compound enhances CRE-mediated transcription in hippocampal neurons, which is associated with learning and memory .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. It inhibits the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases, leading to the suppression of interleukin-6 production and gene expression in human mast cells . This inhibition results in the downregulation of inflammatory responses. Additionally, this compound facilitates CRE-mediated transcription in hippocampal neurons, which is linked to learning and memory processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can suppress the activation of human mast cells over time by inhibiting the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases . This suggests that the compound may have sustained anti-inflammatory effects in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with more pronounced anti-inflammatory and anti-allergic effects . It is essential to determine the threshold and toxic effects of this compound at high doses to ensure its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by anaplastic lymphoma kinase and mitogen-activated protein kinases . These pathways play a critical role in the regulation of inflammatory responses and cellular metabolism. The compound’s interaction with these enzymes and cofactors can influence metabolic flux and metabolite levels, thereby modulating cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution is crucial for the compound’s effectiveness in modulating inflammatory responses and enhancing CRE-mediated transcription in hippocampal neurons.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on inflammatory responses and cellular metabolism . Post-translational modifications and targeting signals may influence the localization and activity of this compound, ensuring its precise action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Demethoxytangeretin typically involves the extraction from natural sources such as Citrus reticulata. The process includes the isolation of the flavonoid through solvent extraction and chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from citrus peels, followed by purification using advanced chromatographic methods. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Demethoxytangeretin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups .

Comparison with Similar Compounds

6-Demethoxytangeretin is unique among flavonoids due to its specific biological activities. Similar compounds include:

In comparison, this compound stands out for its specific inhibition of anaplastic lymphoma kinase and its role in CRE-mediated transcription, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGJUTBQQURRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348077
Record name 4',5,7,8-Tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-66-7
Record name 6-Demethoxytangeretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6601-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Demethoxytangeretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5,7,8-Tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEMETHOXYTANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main biological activities reported for 6-demethoxytangeretin?

A: this compound, a flavonoid found in citrus fruits like niihime [], has demonstrated anti-inflammatory and potential cognitive-enhancing properties in in vitro studies. Research suggests that it can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) [] and matrix metalloproteinase 9 (MMP-9) [] in cellular models. Additionally, it has shown the ability to enhance extracellular signal-regulated kinase (ERK) phosphorylation in neuronal cells, a pathway crucial for memory consolidation [].

Q2: How does this compound exert its anti-inflammatory effects?

A: Studies using human mast cells (HMC-1) suggest that this compound inhibits the activation of anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinases (MAPKs) []. These signaling pathways play critical roles in the production and release of inflammatory mediators. By suppressing ALK and MAPK activity, this compound effectively reduces the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α) and IL-6 [].

Q3: Does the structure of this compound influence its biological activity?

A: Research comparing nobiletin analogs, including this compound, suggests that subtle structural differences significantly impact their biological activity []. For instance, while both nobiletin and this compound enhanced ERK phosphorylation in PC12D cells, this compound exhibited a more pronounced effect []. This highlights the importance of the specific methoxy group arrangement within the flavonoid structure for its interaction with biological targets.

Q4: Has this compound been identified in any other citrus fruits besides niihime?

A: While this compound was first reported in niihime [], it has also been isolated from other citrus species, including Citrus depressa [] and rough lemon (Citrus jambhiri) []. This suggests that the presence of this flavonoid may be relatively common within the Citrus genus, opening possibilities for exploring its bioactivity from various natural sources.

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